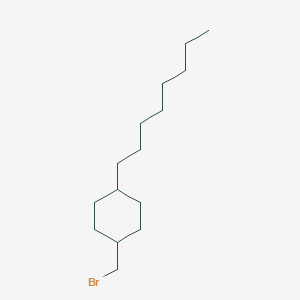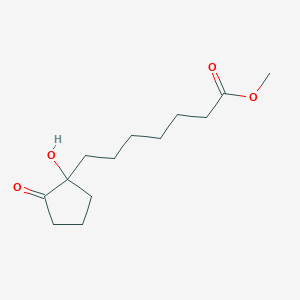![molecular formula C7H12Cl2O2S B14475534 Methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate CAS No. 65907-95-1](/img/structure/B14475534.png)
Methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate is an organic compound with the molecular formula C₇H₁₂Cl₂O₂S. It is a chlorinated ester that contains both sulfur and chlorine atoms, making it a compound of interest in various chemical reactions and applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate typically involves the reaction of 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization ensures that the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
Methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate involves its interaction with various molecular targets. The chlorine and sulfur atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further interact with biological pathways.
相似化合物的比较
Similar Compounds
Methyl 3-chloropropionate: Similar ester structure but lacks the sulfur atom.
Ethyl 2-chloro-3-[(2-chloroethyl)sulfanyl]propanoate: Similar structure with an ethyl ester group instead of a methyl ester group.
Methyl 2-chloro-3-[(2-chloroethyl)sulfanyl]propanoate: Similar structure but with a different carbon chain length.
Uniqueness
Methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate is unique due to the presence of both chlorine and sulfur atoms in its structure, which allows it to participate in a wide range of chemical reactions. Its specific molecular configuration also makes it a valuable intermediate in the synthesis of more complex compounds.
属性
CAS 编号 |
65907-95-1 |
|---|---|
分子式 |
C7H12Cl2O2S |
分子量 |
231.14 g/mol |
IUPAC 名称 |
methyl 3-chloro-2-(2-chloroethylsulfanyl)butanoate |
InChI |
InChI=1S/C7H12Cl2O2S/c1-5(9)6(7(10)11-2)12-4-3-8/h5-6H,3-4H2,1-2H3 |
InChI 键 |
USBMAHZKZHRYGO-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C(=O)OC)SCCCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)


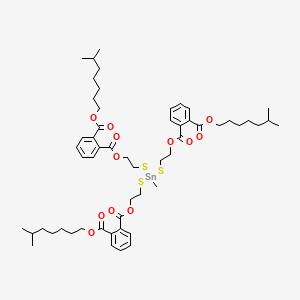
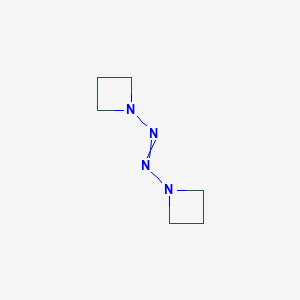
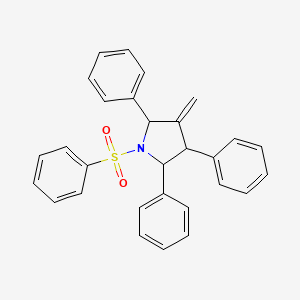
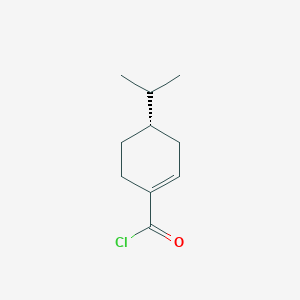
![N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide](/img/structure/B14475485.png)
![4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane](/img/structure/B14475490.png)
![(1,4-Phenylene)bis[(2-hydroxyphenyl)methanone]](/img/structure/B14475498.png)

